Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate
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Overview
Description
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is a complex organic compound characterized by its bicyclic structure and the presence of a tert-butyl carbamate group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate typically involves the following steps:
Formation of the bicyclic core: The bicyclo[3.2.1]octane structure is often synthesized through Diels-Alder reactions, where a diene and a dienophile react under thermal conditions to form the bicyclic system.
Introduction of the oxo group: The oxo group at the 8-position can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.
Attachment of the tert-butyl carbamate group: This step involves the reaction of the bicyclic ketone with tert-butyl isocyanate under basic conditions to form the carbamate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for the Diels-Alder reaction and efficient catalytic systems for the oxidation step to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo further oxidation at the oxo group, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the oxo group can yield alcohols, using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The carbamate group can participate in nucleophilic substitution reactions, where nucleophiles replace the tert-butyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound can be used as a probe to study enzyme mechanisms, particularly those involving carbamate hydrolysis. It may also serve as a model compound in the study of bicyclic systems in biological contexts.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential pharmacological activities. The carbamate group is known for its stability and ability to form hydrogen bonds, which can be crucial in drug-receptor interactions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate exerts its effects involves interactions with specific molecular targets. The carbamate group can inhibit enzymes by forming stable carbamoyl-enzyme intermediates, thereby blocking the active site. This mechanism is similar to that of other carbamate-based inhibitors used in pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl N-[(1R,2R,5S)-5-(dimethylcarbamoyl)-2-hydroxycyclohexyl]carbamate: Similar in structure but with a different substitution pattern.
Tert-butyl N-[(1R,2R,5S)-5-(methylcarbamoyl)-2-hydroxycyclohexyl]carbamate: Another analog with a different carbamate group.
Uniqueness
Tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate is unique due to its bicyclic structure combined with the oxo and carbamate functional groups. This combination imparts distinct reactivity and stability, making it a versatile compound in various applications.
Properties
IUPAC Name |
tert-butyl N-[(1R,2R,5S)-8-oxo-2-bicyclo[3.2.1]octanyl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO3/c1-13(2,3)17-12(16)14-10-7-5-8-4-6-9(10)11(8)15/h8-10H,4-7H2,1-3H3,(H,14,16)/t8-,9+,10+/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBJOVQAOQTBY-IVZWLZJFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC2CCC1C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CC[C@@H]2CC[C@H]1C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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